molecular formula C16H17BrN2O3 B6049366 N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide CAS No. 6020-38-8

N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide

Cat. No. B6049366
CAS RN: 6020-38-8
M. Wt: 365.22 g/mol
InChI Key: AMZHTPUDUGARST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide, also known as BDP-9066, is a chemical compound that has been extensively studied for its potential use in the treatment of various medical conditions. In

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been studied extensively for its potential application in the treatment of various medical conditions such as cancer, inflammation, and neurological disorders. In cancer research, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In neurological research, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells, the regulation of inflammation, and the protection of neurons. N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer cell growth, respectively. N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the protection of neurons.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to have various biochemical and physiological effects, depending on the medical condition being studied. In cancer research, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In inflammation research, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity. However, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

Future research on N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide should focus on its potential use in the treatment of various medical conditions, including cancer, inflammation, and neurological disorders. Specifically, future research should focus on developing novel formulations of N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide that improve its solubility and stability, as well as its bioavailability and efficacy. Additionally, future research should focus on identifying the optimal dosing regimen and treatment duration for N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide in different medical conditions. Finally, future research should focus on identifying potential drug interactions and side effects associated with the use of N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide involves the reaction of 5-bromo-2-pyridinylamine with 3,5-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-3,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-3-21-13-7-11(8-14(9-13)22-4-2)16(20)19-15-6-5-12(17)10-18-15/h5-10H,3-4H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZHTPUDUGARST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362182
Record name STK378789
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6020-38-8
Record name STK378789
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.